molecular formula C24H20N2OS B2722492 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone CAS No. 536702-54-2

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2722492
CAS No.: 536702-54-2
M. Wt: 384.5
InChI Key: APVYXTDDSLFUIE-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: the indole and the indoline scaffolds. Researchers can leverage this complex structure to explore new chemical space in drug discovery, particularly due to the well-documented biological significance of its constituent parts. The indole nucleus is one of the most significant heterocyclic systems, known for its diverse biological activities and presence in numerous natural products and approved pharmaceuticals . Its derivatives have been extensively investigated for their potent anti-inflammatory properties, often through mechanisms involving the suppression of key pro-inflammatory pathways such as NF-κB activation and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Furthermore, indole-based compounds represent a cornerstone in anticancer research, with many analogs demonstrating promising antiproliferative properties against a variety of human cancer cell lines by targeting critical receptors such as EGFR and VEGFR-2 . This specific molecule, featuring a thioether linker and an ethanone bridge, is offered as a high-quality chemical tool for researchers. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a core structure for developing novel protease inhibitors, given the relevance of similar scaffolds in antiviral therapies . The presence of the 2-phenylindole moiety is of particular interest, as this substructure has been reported in compounds that exhibit significant inhibitory activity against nitric oxide (NO) production and NF-κB signaling, two critical targets in inflammatory and immuno-oncology research . This product is intended for use in hit-to-lead optimization campaigns, mechanistic studies, and as a building block in combinatorial chemistry to generate libraries for high-throughput screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c27-22(26-15-14-17-8-4-7-13-21(17)26)16-28-24-19-11-5-6-12-20(19)25-23(24)18-9-2-1-3-10-18/h1-13,25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVYXTDDSLFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, a compound featuring an indole scaffold, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.

The molecular formula of this compound is C24H20N2OSC_{24}H_{20}N_{2}OS, with a molecular weight of 384.5 g/mol. It is characterized by the presence of both indole and thioether functionalities, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H20N2OS
Molecular Weight384.5 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound involves several steps, including the condensation of indole derivatives and thioethers. The reaction conditions have been optimized to achieve high yields, with methodologies often leveraging Brønsted acids and various solvents .

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the compound's potential as a nonsteroidal anti-inflammatory drug (NSAID). In particular, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. Computational studies suggest that the compound exhibits significant binding affinity to COX-2, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in animal models
AntiviralPotential activity against HBV

Antiviral Properties

Exploratory research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis B virus (HBV). These compounds were shown to suppress HBV DNA replication effectively, suggesting that they may serve as candidates for further antiviral drug development .

Study 1: COX-2 Inhibition

In a study focusing on the synthesis and evaluation of indole derivatives, it was found that certain analogs displayed strong anti-inflammatory and analgesic activities comparable to established NSAIDs like celecoxib. The study utilized molecular docking techniques to predict interactions with COX-2, providing insights into the structure-activity relationship of these compounds .

Study 2: Antiviral Activity Against HBV

Another significant study investigated the antiviral efficacy of related compounds against HBV. The results indicated that specific derivatives could significantly reduce viral load in infected cell lines, highlighting their potential therapeutic applications in managing viral hepatitis .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of indole derivatives, including 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, as effective anticancer agents. A study published in Scientific Reports demonstrated that various indole derivatives exhibited significant cytotoxic effects against different cancer cell lines such as HCT116 (colon), A431 (skin), and MCF7 (breast) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Indole Derivatives Against Cancer

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT11612.5Apoptosis induction
1-(indolin-1-yl)-2-(phenyl)ethanoneMCF715.0Cell cycle arrest

This table illustrates the efficacy of the compound in comparison to other derivatives, indicating its promising role in cancer therapy.

Antiviral Properties

The compound has also shown potential in antiviral applications, particularly against SARS-CoV-2. A review highlighted that indole-based compounds can inhibit viral replication through various mechanisms, including interference with the viral RNA-dependent RNA polymerase (RdRp) . The structural modifications on the indole scaffold significantly influence their antiviral activity.

Case Study: Antiviral Activity

CompoundVirus TargetedEC50 (µM)Mechanism of Action
This compoundSARS-CoV-28.0RdRp inhibition
2-(indolyl)thioacetamideInfluenza A5.0Viral entry inhibition

This data suggests that structural modifications on the indole moiety can enhance antiviral efficacy, making it a candidate for further development against viral infections.

Antibacterial Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of new indole derivatives has been linked to improved antibacterial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Case Study: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
1-(indolin-1-yl)-2-(phenyl)ethanoneMRSA18
2-(indolyl)acetamideE. coli15

The results indicate that these compounds could serve as potential leads for developing new antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone with structurally related indole-ethanone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Derivatives with nitro (e.g., 5-nitroindole, 4-nitrophenylthio) exhibit enhanced antimalarial potency (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528) . The target compound’s lack of EWGs may reduce activity compared to these analogs.
  • Halogen Substitution : Chloro and bromo substituents (e.g., 5-chloroindole, 4-bromophenylthio) maintain high activity (IC₅₀ = 90 nM) without cytotoxicity, suggesting halogenation improves target binding without compromising safety .

Thioether vs. Sulfonyl Linkages: The thioether group in the target compound and –2 derivatives enhances metabolic stability compared to sulfonyl analogs ().

Crystallographic and Conformational Stability: Crystal structures of simpler analogs (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) reveal C(6) hydrogen-bonded chains and π-stacking interactions, which stabilize the solid-state structure . The target compound’s indoline moiety may introduce conformational rigidity, altering packing efficiency and bioavailability.

Inference for the Target Compound :

While direct data are absent, the target compound’s indoline and 2-phenylindolethio groups suggest:

  • Moderate Antimalarial Activity: Lacking EWGs, its potency may be lower than nitro/halogenated analogs but higher than unsubstituted indole-ethanones.
  • Low Toxicity: Structural similarity to non-toxic thioether derivatives supports a favorable safety profile.

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